4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the oxobutanoic acid moiety.
Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Preparation of Pyrazole Intermediate: The pyrazole intermediate is typically synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling Reaction: The quinoline and pyrazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the core structure of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenyl groups, to form quinone and other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline and pyrazole rings, leading to the formation of dihydroquinoline and dihydropyrazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the compound’s observed effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-hydroxy-4-phenylquinoline: Shares the quinoline core structure.
2-fluorophenylpyrazole: Contains the pyrazole ring with a fluorophenyl substituent.
4-oxobutanoic acid derivatives: Compounds with similar oxobutanoic acid moieties.
Uniqueness
The uniqueness of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its combination of multiple functional groups and structural motifs
Properties
Molecular Formula |
C28H21ClFN3O4 |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21ClFN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
InChI Key |
HXHWECBQNAZAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.